molecular formula C13H10FN5O2 B2991905 N-(2-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide CAS No. 1323521-09-0

N-(2-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide

Cat. No.: B2991905
CAS No.: 1323521-09-0
M. Wt: 287.254
InChI Key: KFJIRDRDLUNAIZ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to a triazolo[4,3-a]pyrimidin-2-one core, which is a heterocyclic aromatic system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reactions: Involving the reaction of appropriate precursors under controlled conditions.

  • Cyclization Reactions: Forming the triazolo[4,3-a]pyrimidin-2-one core through cyclization processes.

  • Fluorination Reactions: Introducing the fluorophenyl group using fluorinating agents.

Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of catalysts, specific solvents, and temperature control to achieve the desired product.

Types of Reactions:

  • Oxidation Reactions:

  • Reduction Reactions: Reducing functional groups to simpler forms.

  • Substitution Reactions: Replacing one functional group with another.

Common Reagents and Conditions:

  • Oxidizing Agents: Such as potassium permanganate, chromium trioxide.

  • Reducing Agents: Such as lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Various halogenating agents, nucleophiles.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different substituents.

Scientific Research Applications

Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules. Biology: Medicine: Investigated for its therapeutic properties, possibly in drug development. Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism would depend on the context of its application and the specific biological system it interacts with.

Comparison with Similar Compounds

  • N-(2-fluorophenyl)acetamide: Similar structure but lacks the triazolo[4,3-a]pyrimidin-2-one core.

  • N-(2-fluorophenyl)thiophene-2-carboxamide: Contains a thiophene ring instead of the triazolo[4,3-a]pyrimidin-2-one core.

Uniqueness: N-(2-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide is unique due to its specific core structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O2/c14-9-4-1-2-5-10(9)16-11(20)8-19-13(21)18-7-3-6-15-12(18)17-19/h1-7H,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJIRDRDLUNAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)N3C=CC=NC3=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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